molecular formula C16H13ClN2O3S B2813539 1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 914349-81-8

1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2813539
CAS No.: 914349-81-8
M. Wt: 348.8
InChI Key: BRUPJCNFXFDDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique chemical structure and reactivity. This compound features a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and is functionalized with a sulfonyl group attached to a chlorinated benzene ring bearing an isocyanate group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the reduction of quinoline using hydrogenation methods or by employing catalytic hydrogenation with palladium on carbon (Pd/C) under mild conditions.

    Sulfonylation: The tetrahydroquinoline core is then sulfonylated using chlorosulfonic acid or sulfonyl chlorides in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group.

    Introduction of the Chlorinated Benzene Ring: This step involves the coupling of the sulfonylated tetrahydroquinoline with 4-chloro-3-nitrobenzene, followed by reduction of the nitro group to an amine.

    Isocyanate Formation: Finally, the amine group is converted to an isocyanate using phosgene or triphosgene under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Electrophilic Aromatic Substitution: The chlorinated benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like nitrating agents, sulfonating agents, and halogenating agents under acidic conditions.

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Ureas, Carbamates, and Thiocarbamates: Formed from nucleophilic substitution reactions.

    Functionalized Aromatic Compounds: Resulting from electrophilic aromatic substitution.

Scientific Research Applications

1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and probes for studying biological processes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent bonding or non-covalent interactions. The isocyanate group can form stable adducts with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline: Lacks the isocyanate group, resulting in different reactivity and applications.

    1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline:

    1-(4-Chloro-3-aminobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline: Features an amine group, which can be further functionalized or used in different synthetic pathways.

Uniqueness

1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the isocyanate and sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound for developing new materials and bioactive molecules.

Properties

IUPAC Name

1-(4-chloro-3-isocyanatophenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-14-8-7-13(10-15(14)18-11-20)23(21,22)19-9-3-5-12-4-1-2-6-16(12)19/h1-2,4,6-8,10H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPJCNFXFDDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.